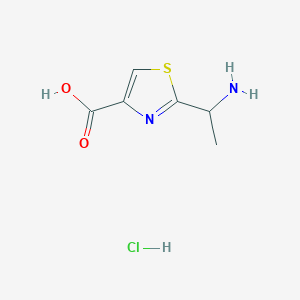
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene, also known as DFI, is an aryl iodide that has been widely studied for its potential as a versatile synthetic building block in various industries. It has a molecular weight of 323.99 and its IUPAC name is 1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The molecular formula of this compound is C7H2F5IO . The InChI code for this compound is 1S/C7H2F5IO/c8-3-1-2-4 (13)5 (9)6 (3)14-7 (10,11)12/h1-2H .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and refractive index were not found in the retrieved data.Scientific Research Applications
Fluorination in Organic Synthesis
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene plays a significant role in the synthesis of fluorinated organic compounds. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. For example, the palladium-catalyzed trifluoroethylation of organoboronic acids and esters is a key method in medicinal chemistry, providing access to trifluoromethylated arenes that are valuable in drug discovery and development (Zhao & Hu, 2012).
Catalysts in Organic Reactions
This compound has also been utilized as a catalyst or reagent in various organic reactions, such as in the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts. These salts are produced from aryl iodides under mild conditions, broadening the scope of iodine-mediated transformations in organic synthesis (Carreras, Sandtorv, & Stuart, 2017). Moreover, its use in recyclable polymer-supported iodobenzene-mediated electrocatalytic fluorination in ionic liquid highlights its role in sustainable chemistry practices (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Halogenation and Functionalization
The controlled halogenation of trifluoromethoxybenzene to produce mono-, di-, tri-, and tetrachloro derivatives demonstrates the versatility of this compound in synthesizing halogenated compounds without hydrolysis of the -OCF3 group. This property is crucial for creating stable halogenated products with specific configurations for further chemical investigations and applications (Herkes, 1977).
Photoredox Catalysis
In the realm of photoredox catalysis, this compound is instrumental in the development of new protocols for tri- and difluoromethylation. This approach is especially pertinent in pharmaceuticals and agrochemicals, where fluorinated motifs are sought after for their unique properties. The design of redox-neutral oxidative quenching cycles enabled by this compound facilitates efficient and selective radical fluoromethylation under mild conditions, showcasing its potential in organic synthesis (Koike & Akita, 2016).
Safety and Hazards
This compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBNCWTUTZHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,4-Dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2661317.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2661320.png)
![methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661322.png)



![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)
![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)
